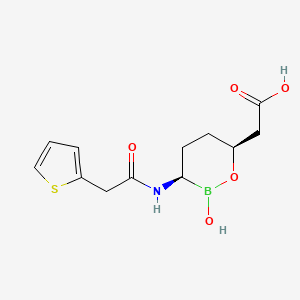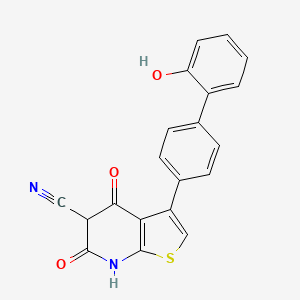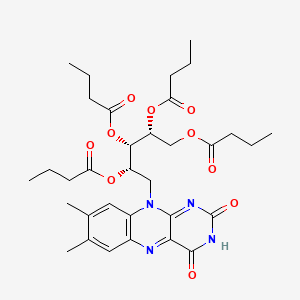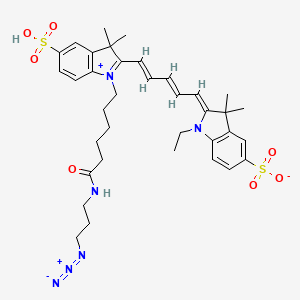
Cy2-SE (iodine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy2-SE (iodine), also known as Cyanine2 Succinimidyl Ester (iodine), is a fluorescent dye belonging to the cyanine dye family. Cyanine dyes are characterized by their long wavelengths, adjustable absorption and emission spectra, high extinction coefficients, good water solubility, and relatively simple synthesis. These properties make Cy2-SE (iodine) particularly useful for labeling proteins, antibodies, and small molecular compounds in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy2-SE (iodine) involves the reaction of cyanine dye with succinimidyl ester. The process typically includes the following steps:
Preparation of Cyanine Dye: The cyanine dye is synthesized by connecting two nitrogen atoms with an odd number of methyl units.
Formation of Succinimidyl Ester: The cyanine dye is then reacted with succinimidyl ester to form Cy2-SE (iodine). .
Industrial Production Methods
In industrial settings, the production of Cy2-SE (iodine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyanine dye and succinimidyl ester are synthesized and purified.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities
Analyse Chemischer Reaktionen
Types of Reactions
Cy2-SE (iodine) primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. These reactions include:
Nucleophilic Substitution: The succinimidyl ester group reacts with nucleophiles such as amines, forming stable amide bonds. .
Common Reagents and Conditions
Reagents: Common reagents include amines, proteins, and antibodies.
Conditions: The reactions are typically carried out in an aqueous buffer with a pH of 8.5±0.5. .
Major Products
The major products formed from these reactions are labeled proteins or antibodies, which can be used for various analytical and diagnostic applications .
Wissenschaftliche Forschungsanwendungen
Cy2-SE (iodine) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins and antibodies for imaging and tracking cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools
Wirkmechanismus
The mechanism of action of Cy2-SE (iodine) involves the formation of stable amide bonds with amino groups in proteins and antibodies. This labeling process allows the dye to emit fluorescence when excited by light at specific wavelengths. The molecular targets include amino groups in proteins and antibodies, and the pathways involved are primarily related to nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Cy2-SE (iodine) is part of the cyanine dye family, which includes other dyes such as Cy3 and Cy5. Compared to these dyes, Cy2-SE (iodine) has unique properties:
Wavelength: Cy2-SE (iodine) has an excitation wavelength of 492 nm and an emission wavelength of 510 nm, which is different from Cy3 and Cy5.
Applications: While Cy3 and Cy5 are also used for labeling, Cy2-SE (iodine) is preferred for certain applications due to its specific spectral properties
Similar Compounds
Cy3: Another cyanine dye with different spectral properties.
Cy5: A cyanine dye with longer wavelengths compared to Cy2-SE (iodine)
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPAAVMQSMNBY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30IN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B8068823.png)




![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8068841.png)
![(6R,7S,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B8068847.png)






